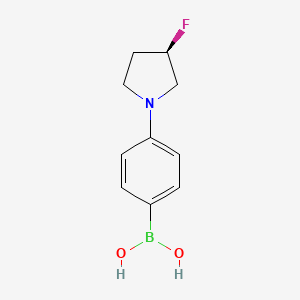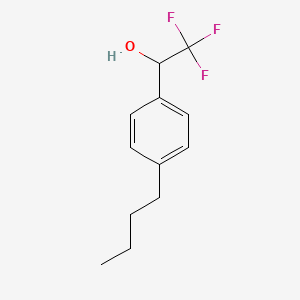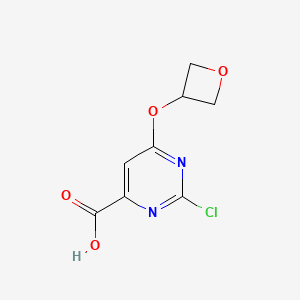
(R)-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is a boronic acid derivative featuring a fluorinated pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid typically involves the introduction of the fluoropyrrolidine moiety onto a phenylboronic acid scaffold. One common method starts with the condensation of benzaldehyde with t-butylsulfinamide to generate the corresponding imine. This imine is then subjected to vinylation with vinylmagnesium bromide, followed by reductive amination with p-anisaldehyde to produce the desired intermediate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding boronic esters or acids.
Reduction: Formation of boronate complexes.
Substitution: Nucleophilic substitution reactions involving the fluoropyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include boronic esters, boronate complexes, and substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is used as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: In medicinal chemistry, it serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, it is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrrolidine moiety enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
- 4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid
- Polyfunctionalised 3-fluoropyrroles
- Fluorinated pyridines
Uniqueness: ®-(4-(3-Fluoropyrrolidin-1-yl)phenyl)boronic acid is unique due to its specific fluoropyrrolidine structure, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. Its ability to form stable boronate complexes and its high reactivity in substitution reactions make it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C10H13BFNO2 |
|---|---|
Molecular Weight |
209.03 g/mol |
IUPAC Name |
[4-[(3R)-3-fluoropyrrolidin-1-yl]phenyl]boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-9-5-6-13(7-9)10-3-1-8(2-4-10)11(14)15/h1-4,9,14-15H,5-7H2/t9-/m1/s1 |
InChI Key |
ZWPBPJKLTPTHGZ-SECBINFHSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)N2CC[C@H](C2)F)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCC(C2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)




![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)

![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)






